An In-Depth Technical Guide to Diethyl (2-chloroethyl)phosphonate: Nomenclature, Synthesis, and Applications in Modern Chemistry
An In-Depth Technical Guide to Diethyl (2-chloroethyl)phosphonate: Nomenclature, Synthesis, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (2-chloroethyl)phosphonate is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis. Its structure, featuring a phosphonate group and a reactive chloroethyl chain, makes it a valuable precursor for a variety of molecules, particularly in the realms of polymer chemistry and drug discovery. This technical guide provides a comprehensive overview of its nomenclature, synthesis, key chemical properties, and applications, with a focus on its utility for professionals in the scientific research and development sectors.
Part 1: Chemical Identity and Nomenclature
The formal nomenclature of chemical compounds is critical for unambiguous communication in scientific literature and patents. According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for Diethyl (2-chloroethyl)phosphonate is 1-chloro-2-diethoxyphosphorylethane [1].
This name is derived by treating the molecule as an ethane chain substituted with a chlorine atom at position 1 and a diethoxyphosphoryl group at position 2. The common name, Diethyl (2-chloroethyl)phosphonate, remains widely used in commercial and laboratory settings.
Structural and Physicochemical Data
A summary of the key identifiers and physicochemical properties for Diethyl (2-chloroethyl)phosphonate is presented in the table below for quick reference.
| Identifier | Value | Source |
| IUPAC Name | 1-chloro-2-diethoxyphosphorylethane | PubChem[1] |
| CAS Number | 10419-79-1 | PubChem[1] |
| Molecular Formula | C6H14ClO3P | PubChem[1] |
| Molecular Weight | 200.60 g/mol | PubChem[1] |
| Boiling Point | 92-94 °C at 4 mmHg | ChemicalBook |
| Density | 1.15 g/cm³ | ChemicalBook |
Part 2: Synthesis of Diethyl (2-chloroethyl)phosphonate
The primary and most efficient method for the synthesis of Diethyl (2-chloroethyl)phosphonate is the Michaelis-Arbuzov reaction . This venerable reaction in organophosphorus chemistry involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate[2].
The Michaelis-Arbuzov Reaction Mechanism
The reaction proceeds through a two-step mechanism:
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Nucleophilic Attack: The phosphorus atom of the triethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of 1,2-dichloroethane. This results in the formation of a phosphonium salt intermediate.
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Dealkylation: The displaced chloride ion then attacks one of the ethyl groups on the phosphonium intermediate in an SN2 reaction, leading to the formation of the final product, Diethyl (2-chloroethyl)phosphonate, and ethyl chloride as a byproduct.
Caption: The Michaelis-Arbuzov reaction for the synthesis of Diethyl (2-chloroethyl)phosphonate.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of Diethyl (2-chloroethyl)phosphonate, based on established procedures for Michaelis-Arbuzov reactions involving similar substrates[3].
Materials:
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Triethyl phosphite
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1,2-Dichloroethane
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Anhydrous toluene (optional, as the reaction can often be run neat)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle or oil bath
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Vacuum distillation apparatus
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-dichloroethane (1.0 equivalent).
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Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The use of excess triethyl phosphite helps to drive the reaction to completion.
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Reaction Conditions: Heat the reaction mixture to reflux (typically between 120-150 °C) with vigorous stirring. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product signal. The reaction is typically complete within 4-12 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Purification: Remove the excess triethyl phosphite and the volatile byproduct, ethyl chloride, by vacuum distillation. The desired product, Diethyl (2-chloroethyl)phosphonate, can then be purified by fractional vacuum distillation[3].
Self-Validation: The purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm the molecular weight.
Part 3: Applications in Drug Development and Chemical Synthesis
The synthetic utility of Diethyl (2-chloroethyl)phosphonate stems from its bifunctional nature. The phosphonate moiety can be used in various transformations, such as the Horner-Wadsworth-Emmons reaction, while the chloroethyl group provides a handle for nucleophilic substitution or elimination reactions.
Precursor to Vinylphosphonates
A primary application of Diethyl (2-chloroethyl)phosphonate is as a precursor to Diethyl vinylphosphonate. This transformation is typically achieved through an elimination reaction, where the chloroethyl group is dehydrochlorinated using a base.
Caption: Elimination reaction of Diethyl (2-chloroethyl)phosphonate to form Diethyl vinylphosphonate.
Diethyl vinylphosphonate is a valuable monomer for the synthesis of functionalized polymers and also serves as a key intermediate in various organic transformations, including the synthesis of vinylphosphonate-linked RNA[4].
Intermediate in the Synthesis of Bioactive Molecules
Phosphonates are recognized as important pharmacophores in medicinal chemistry, often serving as stable mimics of phosphate esters[5]. While direct applications of Diethyl (2-chloroethyl)phosphonate in the synthesis of marketed drugs are not extensively documented, its structural motifs are present in precursors to various bioactive compounds.
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Antiviral Agents: Acyclic nucleoside phosphonates (ANPs) are a class of potent antiviral drugs. The synthesis of some ANPs involves the condensation of a heterocyclic base with an electrophilic phosphonate-containing side chain. While not a direct precursor, the chloroethylphosphonate moiety is structurally related to the side chains of important antiviral drugs like Cidofovir[5]. The reactivity of the chloroethyl group allows for its potential use in the alkylation of nucleobases or other nitrogen-containing heterocycles to build up more complex ANP analogues.
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Anticancer Agents: Research has shown that certain α-aminophosphonates containing a 2-oxoquinoline structure exhibit promising anticancer activities[6]. The synthesis of such compounds often involves multi-component reactions where a phosphonate-containing starting material is crucial. The functional handles on Diethyl (2-chloroethyl)phosphonate could be elaborated to generate novel phosphonate building blocks for the combinatorial synthesis of potential anticancer agents.
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Plant Growth Regulators: Diethyl (2-chloroethyl)phosphonate is a key intermediate in the synthesis of Ethephon (2-chloroethylphosphonic acid), a widely used plant growth regulator[7]. The controlled hydrolysis of the diethyl ester furnishes the active phosphonic acid.
Part 4: Safety and Handling
Diethyl (2-chloroethyl)phosphonate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.
Conclusion
Diethyl (2-chloroethyl)phosphonate, with the systematic IUPAC name 1-chloro-2-diethoxyphosphorylethane, is a valuable and versatile chemical intermediate. Its synthesis is readily achieved through the robust Michaelis-Arbuzov reaction. The dual reactivity of its phosphonate and chloroethyl functionalities makes it a key precursor for the synthesis of vinylphosphonates and a potential building block in the development of novel therapeutic agents. A thorough understanding of its chemistry and safe handling are essential for its effective utilization in research and development.
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Royal Society of Chemistry. (2014). Synthesis and Polymerization of Vinylphosphonic Acid. Retrieved January 27, 2026, from [Link]
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University of New Hampshire Scholars' Repository. (2017). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases. Retrieved January 27, 2026, from [Link]
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PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. Retrieved January 27, 2026, from [Link]
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Nottingham ePrints. (n.d.). The synthesis of vinylphosphonate-linked RNA. University of Nottingham. Retrieved January 27, 2026, from [Link]
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Organic Syntheses. (n.d.). A MILD, ONE-FLASK SYNTHESIS OF PHOSPHONATES FROM ALCOHOLS. Retrieved January 27, 2026, from [Link]
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